molecular formula CHS3- B1262638 Hydrogen trithiocarbonate

Hydrogen trithiocarbonate

Cat. No. B1262638
M. Wt: 109.2 g/mol
InChI Key: HIZCIEIDIFGZSS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogen trithiocarbonate is a thiocarbonyl compound. It is a conjugate base of a carbonotrithioic acid. It is a conjugate acid of a trithiocarbonate.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Hydrogen trithiocarbonate has been identified as an inhibitor of mammalian carbonic anhydrases, with low micromolar affinities. Its binding mechanism is distinct from other inhibitors, as it binds monodentately to the Zn(II) ion in the enzyme, mimicking the binding of sulfonamide inhibitors. This discovery suggests that compounds incorporating hydrogen trithiocarbonate could lead to new classes of potent inhibitors (Temperini, Scozzafava, & Supuran, 2010).

Organic Synthesis

Trithiocarbonates serve as key precursors, intermediates, or protecting groups for thiol functionality in organic synthesis. Their versatility is highlighted in the synthesis of symmetrical, unsymmetrical, and cyclic trithiocarbonates, offering a wide range of applications in industrial and medical chemistry (Fallah-Mehrjardi, 2018).

Polymerization Catalysts and Agents

Trithiocarbonate RAFT agents have been shown to play a triple role in photopolymerization processes: as photocatalysts for oxygen removal, initiators, and RAFT agents for polymerization control. This discovery has implications for cost-effective industrial applications and the synthesis of functional polymeric materials without the need for pre-degassing the reaction mixtures (Fu, Xie, McKenzie, & Qiao, 2017).

Environmental Applications

Hydrogen trithiocarbonate has been explored for environmental applications, such as the removal of heavy metals from industrial wastewater. Studies have shown its effectiveness in precipitating copper, nickel, and tin from wastewater generated in the production of printed circuit boards, offering a potential method for enhancing the sustainability of industrial processes (Thomas, Zdebik, & Białecka, 2018).

Advanced Materials Development

The use of hydrogen trithiocarbonate for the decoration of carbon nanostructures has been investigated, providing a novel approach for the design of advanced carbon nanofillers. This method holds promise for enhancing the properties of materials used in various technological applications (Salice, Mauri, Castellino, De Marco, Bianchi, Virga, Tagliaferro, Simonutti, & Menna, 2013).

properties

IUPAC Name

hydrogen carbonotrithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZCIEIDIFGZSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(S)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHS3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrogen trithiocarbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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